REACTION_CXSMILES
|
[H][H].[OH:3][C:4]1[CH:5]=[C:6]([CH2:12][CH2:13][C:14](O)=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11].C(OC(=O)C(C)(C)C)(=O)C(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCCC1>[OH:3][C:4]1[CH:5]=[C:6]([CH2:12][CH2:13][CH:14]=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:4.5.6|
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1OC)CCC(=O)O
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
57 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen pressure of 5.4 MPa at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with nitrogen gas for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with nitrogen gas for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
in the system of reaction, whereby the system
|
Type
|
ADDITION
|
Details
|
was filled with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
for reaction
|
Type
|
CUSTOM
|
Details
|
Thus obtained reaction solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran by vaporization
|
Type
|
WASH
|
Details
|
The remaining residue was subjected to a purification process with a silica gel column chromatography (eluting solvent: hexane/ethyl acetate=2/1)
|
Type
|
ADDITION
|
Details
|
The thus eluted fractions containing the object compound
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.5 mmol | |
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |